

In-Depth Technical Guide: Co 101244 (CAS Number 193356-17-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Co 101244

Cat. No.: B12815975

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Co 101244, also identified as PD 174494 and Ro 63-1908, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a remarkable preference for subtypes containing the GluN2B (formerly NR2B) subunit. This technical guide provides a comprehensive overview of **Co 101244**, consolidating available data on its pharmacological properties, mechanism of action, and preclinical efficacy. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside visualizations of the underlying signaling pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of GluN2B-selective NMDA receptor antagonists in neurological disorders.

Introduction

The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in the pathophysiology of various neurological conditions, including epilepsy, ischemic stroke, and Parkinson's disease. The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The diverse subtypes of GluN2 subunits (A-D) confer distinct pharmacological and physiological properties to the receptor complex.

Co 101244 has emerged as a significant research tool due to its high selectivity for GluN2B-containing NMDA receptors. This selectivity offers the potential for therapeutic interventions with a more favorable side-effect profile compared to non-selective NMDA receptor antagonists, which are often associated with psychotomimetic and other adverse effects. This guide will delve into the technical details of **Co 101244**, providing a foundation for its application in neuroscience research and drug development.

Pharmacological Profile

Co 101244 is characterized by its potent and selective antagonism of GluN2B-containing NMDA receptors. Its pharmacological activity has been determined through various in vitro and in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Co 101244**.

Table 1: In Vitro Receptor Binding and Functional Antagonism

Assay Type	Receptor Subunit Combination	IC50 (μM)	Reference(s)
[3H]dizocilpine (MK-801) Binding	High-affinity site (presumably GluN2B)	0.002	[1]
Low-affinity site	97	[1]	
Functional Antagonism (Xenopus oocytes)	GluN1A/GluN2B	0.043	[2]
GluN1C/GluN2B	0.003	[1]	
GluN1A/GluN2A	> 100	[2]	
GluN1C/GluN2A	> 100	[1]	
GluN1A/GluN2C	> 100	[2]	
Functional Antagonism (Xenopus oocytes)	NR1A/NR2B	0.026	[3]
In Vitro Neuroprotection (Glutamate-induced toxicity)	0.68	[1]	
In Vitro Neuroprotection (Oxygen/glucose deprivation)	0.06	[1]	

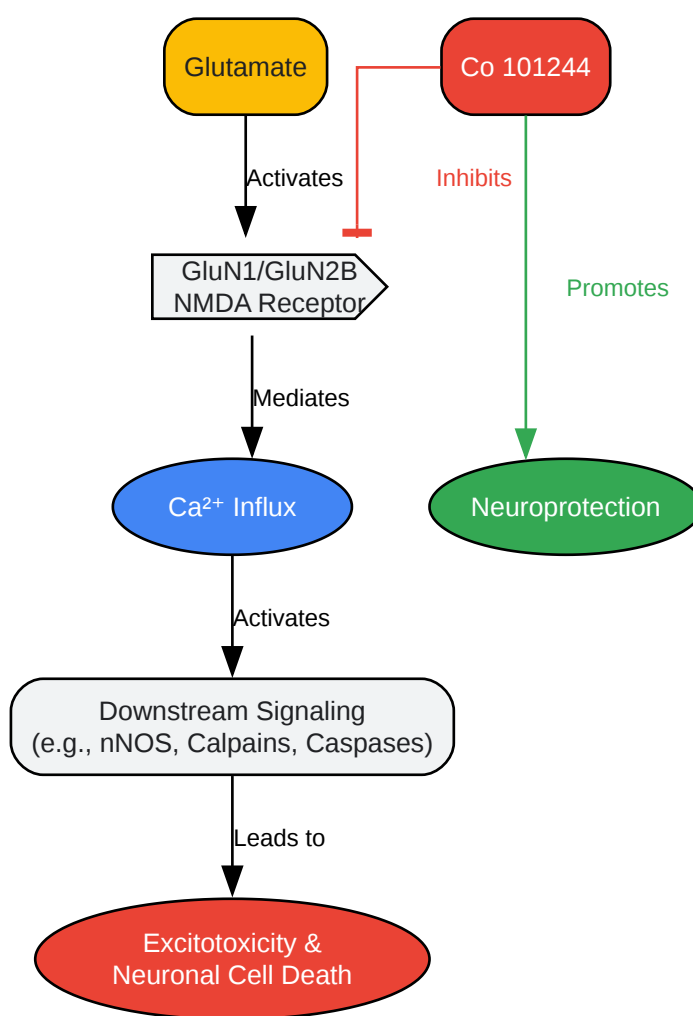
Table 2: In Vivo Efficacy

Animal Model	Endpoint	ED50 (mg/kg)	Route of Administration	Reference(s)
Mouse Maximal Electroshock (MES) Seizure	Anticonvulsant activity	0.7	i.v.	[4][5]
DBA/2 Mouse Sound-Induced Seizure	Anticonvulsant activity	4.5	i.p.	[1]
MPTP-lesioned Parkinsonian Monkey	Reduction of Levodopa-induced Dyskinesia (0.1 mg/kg)	67% reduction	s.c.	[3][6]
MPTP-lesioned Parkinsonian Monkey	Reduction of Levodopa-induced Dyskinesia (1 mg/kg)	71% reduction	s.c.	[3][6]

Mechanism of Action and Signaling Pathway

Co 101244 acts as a non-competitive antagonist at the NMDA receptor, meaning it does not compete with the glutamate or glycine binding sites. Instead, it is believed to bind to an allosteric site, specifically on the GluN2B subunit, thereby inhibiting ion channel function in an activity-dependent manner.[1]

The antagonism of GluN2B-containing NMDA receptors by **Co 101244** modulates downstream signaling cascades that are crucial in both physiological and pathological processes. Under excitotoxic conditions, excessive calcium influx through NMDA receptors activates a number of deleterious enzymatic pathways. By selectively blocking GluN2B-containing receptors, which are often located extrasynaptically and linked to cell death pathways, **Co 101244** can exert neuroprotective effects.



[Click to download full resolution via product page](#)

Figure 1: Simplified signaling pathway of **Co 101244** action.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature for **Co 101244**.

In Vitro NMDA Receptor Binding Assay (Displacement of [3H]dizocilpine)

This protocol is based on the methodology described by Gill et al. (2002).^[1]

Objective: To determine the binding affinity of **Co 101244** for the NMDA receptor channel site by measuring the displacement of the radiolabeled channel blocker [3H]dizocilpine (MK-801).

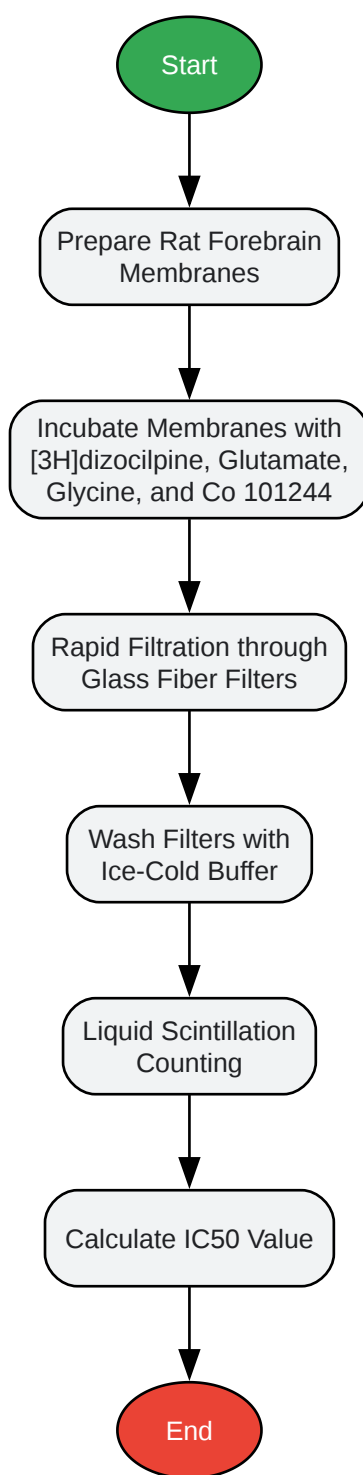
Materials:

- Rat forebrain membrane preparation
- [3H]dizocilpine (MK-801)
- **Co 101244**
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Glutamate and glycine
- Glass fiber filters
- Scintillation cocktail and counter

Procedure:

- Prepare rat forebrain membranes and resuspend in assay buffer.
- Incubate the membrane preparation with a fixed concentration of [3H]dizocilpine and varying concentrations of **Co 101244**.
- Include saturating concentrations of glutamate and glycine to ensure the NMDA receptor is in an activated state.
- Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using liquid scintillation counting.

- Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor channel blocker (e.g., unlabeled dizocilpine).
- Calculate the specific binding at each concentration of **Co 101244** and determine the IC₅₀ value by non-linear regression analysis.



[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the in vitro binding assay.

In Vivo Maximal Electroshock (MES) Seizure Test in Mice

This protocol is based on the methodology described by Zhou et al. (1999).^{[4][5]}

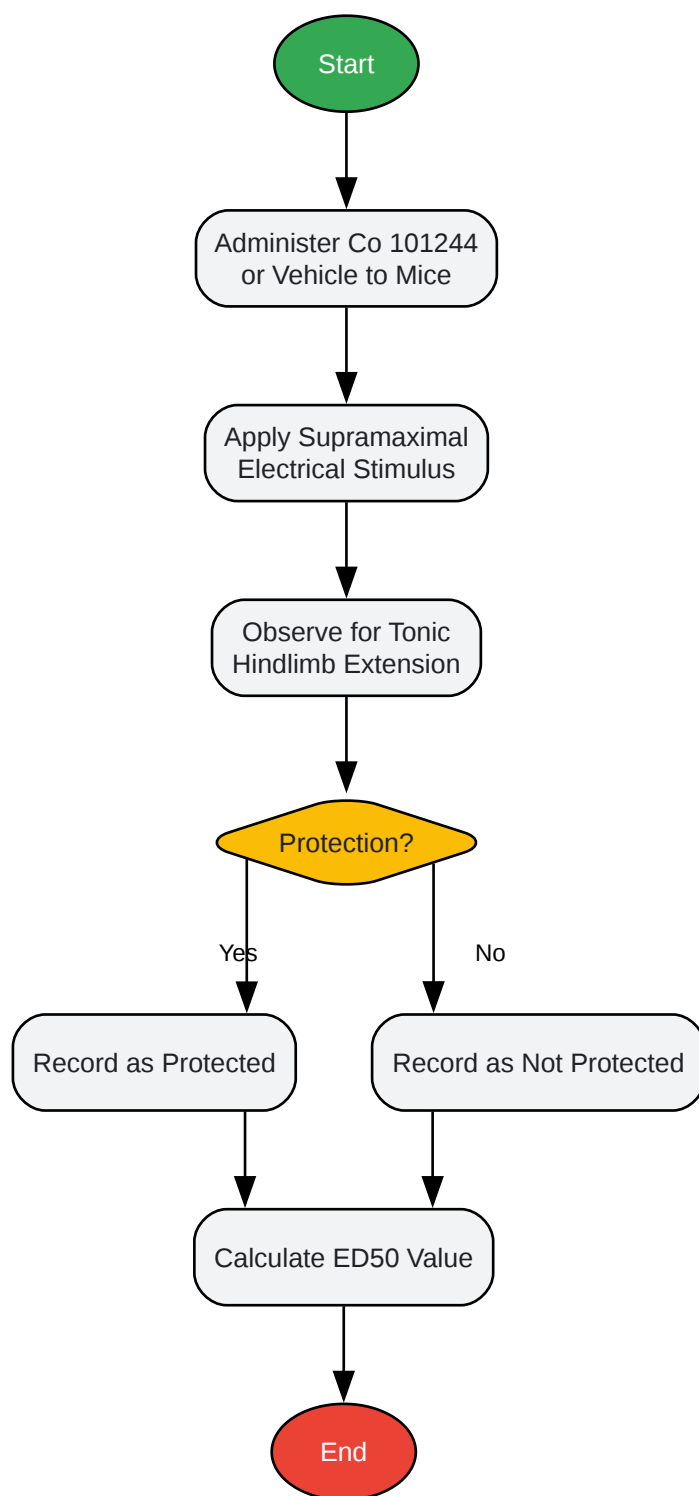
Objective: To assess the anticonvulsant activity of **Co 101244** in a model of generalized tonic-clonic seizures.

Materials:

- Male CF-1 mice
- **Co 101244**
- Vehicle (e.g., saline, DMSO)
- Electroconvulsive shock device with corneal electrodes
- Electrode solution (e.g., saline)

Procedure:

- Administer **Co 101244** or vehicle to mice via the desired route (e.g., intravenous, intraperitoneal).
- At the time of predicted peak effect, apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
- Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
- The absence of the tonic hindlimb extension is considered a protective effect.
- Test multiple doses of **Co 101244** to generate a dose-response curve.
- Calculate the ED50 value, the dose that protects 50% of the animals from the tonic hindlimb extension seizure, using probit analysis.



[Click to download full resolution via product page](#)

Figure 3: Experimental workflow for the MES seizure test.

In Vivo MPTP-Lesioned Primate Model of Parkinson's Disease and Levodopa-Induced Dyskinesia

This protocol is based on studies investigating the effects of NMDA receptor antagonists on levodopa-induced dyskinesia in MPTP-lesioned monkeys.[3][7][8]

Objective: To evaluate the potential of **Co 101244** to reduce levodopa-induced dyskinesia in a primate model of Parkinson's disease.

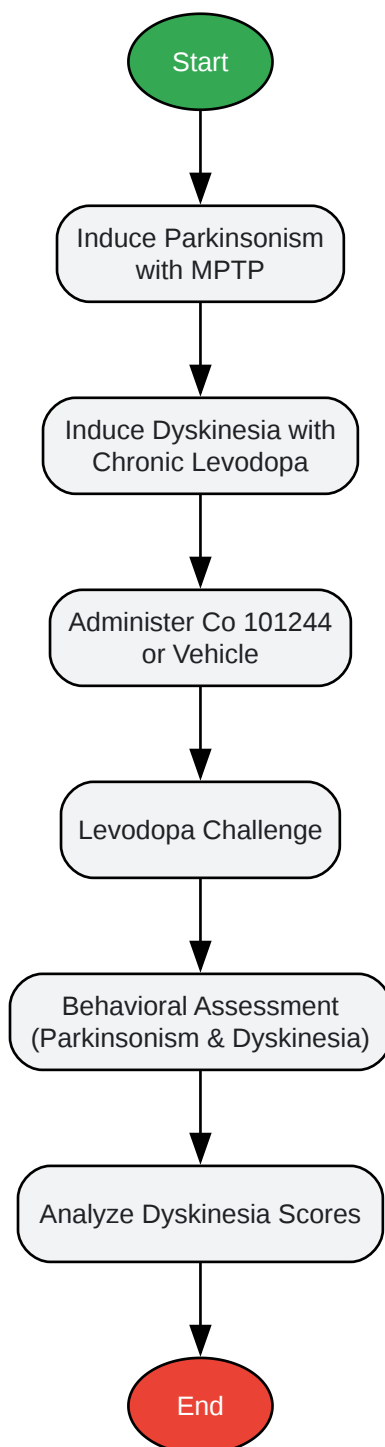
Materials:

- Cynomolgus or Rhesus monkeys
- MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
- Levodopa/carbidopa
- **Co 101244**
- Vehicle
- Primate parkinsonism and dyskinesia rating scales

Procedure:

- Induction of Parkinsonism: Administer MPTP to monkeys (e.g., via intravenous or intramuscular injection) until stable parkinsonian symptoms are established.
- Induction of Dyskinesia: Chronically treat the parkinsonian monkeys with levodopa/carbidopa until they develop consistent and reliable dyskinesias.
- Drug Administration: On test days, administer **Co 101244** or vehicle subcutaneously at various doses.
- Levodopa Challenge: Following the administration of **Co 101244** or vehicle, administer a dose of levodopa/carbidopa known to induce dyskinesia.

- Behavioral Assessment: Videotape and score the monkeys for the severity of parkinsonism and dyskinesia at regular intervals using validated rating scales.
- Data Analysis: Compare the dyskinesia scores in the **Co 101244**-treated group to the vehicle-treated group to determine the effect of the compound on levodopa-induced dyskinesia.



[Click to download full resolution via product page](#)

Figure 4: Experimental workflow for the MPTP-lesioned primate study.

Conclusion

Co 101244 is a valuable pharmacological tool for investigating the role of GluN2B-containing NMDA receptors in health and disease. Its high selectivity and demonstrated efficacy in preclinical models of neurological disorders highlight its potential as a lead compound for the development of novel therapeutics. This technical guide provides a consolidated resource of quantitative data and detailed experimental protocols to facilitate further research into the properties and applications of **Co 101244**. The provided visualizations of signaling pathways and experimental workflows are intended to offer a clear and concise understanding of the compound's mechanism and the methodologies used for its evaluation. As research in this field progresses, a deeper understanding of the therapeutic window and long-term effects of selective GluN2B antagonism will be crucial for its successful clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Differing effects of N-methyl-D-aspartate receptor subtype selective antagonists on dyskinesias in levodopa-treated 1-methyl-4-phenyl-tetrahydropyridine monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]

- 7. Modeling Parkinson's Disease in Monkeys for Translational Studies, a Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic MPTP Administration Regimen in Monkeys: A Model of Dopaminergic and Non-dopaminergic Cell Loss in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Co 101244 (CAS Number 193356-17-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12815975#co-101244-cas-number-193356-17-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com